molecular formula C10H13N5O3S B2902900 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2191216-40-5

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2902900
CAS RN: 2191216-40-5
M. Wt: 283.31
InChI Key: ISOFEIVFEOTOFE-UHFFFAOYSA-N
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Description

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme that is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. TDZD-8 has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Anticancer Potential

Compounds similar to “1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” have been synthesized and investigated for their antiproliferative potential . The cytotoxicity screening studies revealed that some analogues possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug .

Antimicrobial Activity

These compounds have also been evaluated for their antimicrobial activity . The results revealed that some molecules possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .

Antioxidant Potential

The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that one of the analogues was the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .

Synthesis of New Heterocyclic Compounds

A series of new heterocyclic ensembles, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid, was synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions . These resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .

Cytotoxic Activities

A number of the synthesized compounds were examined in vitro for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines using MTT assay .

Antibacterial and Antifungal Screening

The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

properties

IUPAC Name

1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c16-9-11-2-4-15(9)10(17)14-3-1-7(6-14)18-8-5-12-19-13-8/h5,7H,1-4,6H2,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOFEIVFEOTOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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